Product packaging for 6-Heptenoyl chloride(Cat. No.:CAS No. 21430-12-6)

6-Heptenoyl chloride

Cat. No.: B8572683
CAS No.: 21430-12-6
M. Wt: 146.61 g/mol
InChI Key: OSCNKYWIVFHQMF-UHFFFAOYSA-N
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Description

Overview of Acyl Halide Reactivity in Chemical Transformations

The high reactivity of acyl halides, also known as acid halides, stems from the electronic nature of the acyl group (R-CO-) bonded to a halogen. fiveable.me The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent halogen. Furthermore, the halide ion is an excellent leaving group, which facilitates nucleophilic substitution at the carbonyl carbon. fiveable.me

The primary reaction pathway for acyl halides is nucleophilic acyl substitution. fiveable.me In this two-step mechanism (addition-elimination), a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the carbonyl group reforms with the expulsion of the halide ion. qorganica.eslibretexts.org This general mechanism allows acyl halides to be readily converted into a variety of other carboxylic acid derivatives. pressbooks.pub

Common Transformations of Acyl Halides

Nucleophile Product
Water (H₂O) Carboxylic Acid
Alcohol (R'OH) Ester
Ammonia (B1221849) (NH₃) Primary Amide
Primary Amine (R'NH₂) Secondary Amide
Secondary Amine (R'₂NH) Tertiary Amide
Carboxylate (R'COO⁻) Acid Anhydride
Organocuprates (R'₂CuLi) Ketone

This table summarizes the general reactivity of acyl halides with various nucleophiles as described in sources fiveable.meqorganica.eslibretexts.orgpressbooks.publibretexts.org.

For instance, hydrolysis with water yields carboxylic acids. fiveable.me Reaction with alcohols produces esters, often in the presence of a weak base like pyridine (B92270) to neutralize the HCl byproduct. qorganica.espressbooks.pub Similarly, acyl halides react with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively. libretexts.org Reaction with a carboxylate salt gives an acid anhydride. pressbooks.pub Beyond these substitutions, acyl halides can be reduced to primary alcohols or react with organometallic reagents like Grignard reagents and organocuprates to form tertiary alcohols and ketones, respectively. fiveable.meqorganica.es

Significance of Alkenoyl Chlorides as Synthetic Intermediates

Alkenoyl chlorides, such as 6-heptenoyl chloride, are particularly significant synthetic intermediates because they contain two distinct reactive functional groups: the acyl chloride and the carbon-carbon double bond. This bifunctionality allows for sequential or tandem reactions that can rapidly build molecular complexity from a single, relatively simple starting material.

The terminal alkene in this compound can participate in a wide range of transformations characteristic of olefins, including addition reactions, oxidations, and metathesis. Crucially, the alkene can be used to form new carbon-carbon bonds and introduce new ring systems. For example, alkenoyl chlorides are valuable substrates in ring-closing metathesis (RCM) reactions. nih.gov Diene substrates, easily synthesized from the reaction of alkenoyl chlorides with Z-hydroxy olefins, can undergo RCM to generate macrocyclic lactones with high Z-selectivity (favoring the cis isomer). nih.gov This approach is a powerful strategy for synthesizing macrocycles found in pharmaceuticals and pheromones. nih.gov

Furthermore, the alkene moiety allows this compound to be used as a precursor for radical cyclization reactions. The acyl radical, generated from a derivative of the acyl chloride, can cyclize onto the terminal double bond. ucl.ac.ukucl.ac.uk These studies have shown that 6-heptenoyl radicals can undergo highly efficient 6-exo mode cyclization to yield functionalized cyclohexanones or 1-endo mode cyclization to form cycloheptanones, depending on the reaction conditions and substituents. ucl.ac.ukucl.ac.uk This methodology provides a powerful route to cyclic ketones, which are versatile intermediates in the synthesis of more complex targets, including natural products. ucl.ac.uk

Historical Context and Evolution of Research Involving this compound

Research involving this compound has evolved from fundamental studies of intramolecular reactions to its application as a key building block in complex organic synthesis.

An early and significant investigation into the reactivity of this compound was reported in 1969 by Trahanovsky, Doyle, and Mullen. acs.org Their work detailed the Lewis acid-catalyzed cyclization of this compound. In this process, the acyl chloride undergoes an intramolecular Friedel-Crafts-type acylation, where the terminal alkene acts as the nucleophile, to form β-chlorocycloheptanone. acs.orgscispace.com This study provided a foundational method for constructing a seven-membered ring system directly from an acyclic precursor.

Later research shifted towards exploring the utility of this compound in radical chemistry. A comprehensive body of work in the late 1980s and early 1990s focused on acyl radical cyclizations where precursors derived from this compound were used to generate 6-heptenoyl radicals. ucl.ac.ukucl.ac.uk These studies extensively modeled the factors controlling the regioselectivity of the cyclization, demonstrating that either six-membered (cyclohexanone) or seven-membered (cycloheptanone) rings could be formed. ucl.ac.uk This research established this compound derivatives as reliable precursors for the stereocontrolled synthesis of highly functionalized cyclic systems.

In more recent synthetic applications, this compound has been employed as a versatile acylating agent in the construction of complex molecular architectures. For example, it has been used to acylate the free amine function on a chiron intermediate during the synthesis of novel, non-traditional bicyclic β-lactams. uliege.be It has also served as a key starting material for preparing diene substrates needed for stereoretentive, ruthenium-based ring-closing metathesis (RCM) to produce Z-macrocycles efficiently. nih.gov These modern applications underscore the compound's enduring value as a bifunctional building block that bridges simple starting materials with complex, high-value molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11ClO B8572683 6-Heptenoyl chloride CAS No. 21430-12-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21430-12-6

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

hept-6-enoyl chloride

InChI

InChI=1S/C7H11ClO/c1-2-3-4-5-6-7(8)9/h2H,1,3-6H2

InChI Key

OSCNKYWIVFHQMF-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCC(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 6 Heptenoyl Chloride

Generation from Carboxylic Acid Precursors

The most common approach to synthesizing 6-heptenoyl chloride involves the conversion of 6-heptenoic acid. This transformation typically entails replacing the hydroxyl group (-OH) of the carboxylic acid with a chlorine atom (-Cl).

Employing Thionyl Chloride (SOCl₂) as Chlorinating Agent

Thionyl chloride (SOCl₂) is a widely utilized reagent for converting carboxylic acids into acyl chlorides due to its effectiveness and the gaseous nature of its by-products, which simplifies purification epa.govuni.lufishersci.ca. The reaction proceeds by replacing the -OH group of the carboxylic acid with a -Cl atom wikipedia.orgfishersci.com.

The reaction of 6-heptenoic acid with thionyl chloride to yield this compound is typically conducted under reflux conditions nih.govwikipedia.org. Temperatures often range from room temperature to 80 °C, with reaction times varying from 90 minutes to several hours nih.govnih.govthermofisher.comnih.gov. For instance, one reported synthesis involved dissolving 6-heptenoic acid in thionyl chloride and heating the mixture to 79 °C for 90 minutes under reflux nih.gov. Another method utilized a 1:7.5 molar ratio of 6-heptenoic acid to SOCl₂ and heating to 80 °C under reflux for 90 minutes nih.gov.

The stoichiometry of the reactants can be optimized for yield, with typical ratios of carboxylic acid to thionyl chloride ranging from 1:1.2 to 1:3, though higher excesses like 1:7.5 have been reported nih.govnih.gov. The reaction can be performed neat (using SOCl₂ as both reactant and solvent) or in various solvents such as anhydrous dichloromethane (B109758) (DCM), benzene, or acetonitrile (B52724) uni.lunih.govthermofisher.com.

Catalytic amounts of N,N-dimethylformamide (DMF) or pyridine (B92270) can be employed to promote the reaction by forming a reactive chloro-iminium intermediate, which is highly effective in halogenations uni.luthermofisher.com. Monitoring the reaction's completion can be achieved by observing the cessation of gas evolution or through analytical techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) nih.govthermofisher.comnih.gov. Reported yields for similar acyl chloride formations using thionyl chloride can be high, with some examples achieving 97% or quantitative formation thermofisher.com.

The following table summarizes typical reaction conditions and findings for the synthesis of acyl chlorides using thionyl chloride, including specific data for this compound where available:

PrecursorChlorinating AgentMolar Ratio (Acid:SOCl₂)SolventTemperatureTimeYield (%)NotesSource
6-Heptenoic acidSOCl₂1:7.5Neat SOCl₂80 °C (reflux)90 minNot specifiedMonitored by ¹H-NMR for product formation and unreacted starting material. nih.gov
6-Heptenoic acidSOCl₂Not specifiedNeat SOCl₂79 °C (reflux)90 minNot specifiedSynthesized this compound separated from unreacted SOCl₂. nih.gov
6-Heptenoic acid derivativesSOCl₂1:1.2Anhydrous Dichloromethane30-40 °C (reflux)Not specifiedEfficient chlorinationYield optimization requires strict control of stoichiometry and inert gas purging.
6-Oxo-heptanoic acidSOCl₂1:1.1Dry BenzeneRoom Temp.22 hoursQuantitativeCatalytic DMF (3 drops) used. Excess reagent and solvent removed by rotary evaporator.
Carboxylic acid (general)SOCl₂1:1 to 1:3Neat SOCl₂ or ACNReflux1-3 hoursGenerally highReaction completion indicated by cessation of gas evolution or TLC. nih.gov
4-(2-allyloxy)benzoic acidSOCl₂Not specifiedNot specifiedRoom temp. (4h), then 60 °C (6h)10 hours97Excess SOCl₂ distilled under reduced pressure. thermofisher.com

A significant advantage of using thionyl chloride is that the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases at room temperature epa.govuni.lufishersci.cawikipedia.org. This gaseous nature simplifies the purification of the acyl chloride product, as SO₂ and HCl can be easily removed by evaporation, distillation, or by applying reduced pressure nih.govnih.govthermofisher.comnih.gov.

In industrial settings, these volatile by-products are typically managed through absorption in caustic scrubbers using a base, or by absorption in water to produce hydrochloric acid uni.lu. Some processes even allow for the separation and purification of SO₂ and HCl for recycling; for instance, purified SO₂ can be converted back to sulfur trioxide, a raw material for thionyl chloride production uni.lu. The continuous removal of these gaseous by-products also helps to drive the reaction to completion by shifting the equilibrium towards product formation.

Utilizing Oxalyl Chloride under Anhydrous Conditions

Oxalyl chloride ((COCl)₂) is another effective reagent for converting carboxylic acids to acyl chlorides, often favored for its milder and more selective reactivity compared to thionyl chloride. The reaction requires anhydrous conditions to prevent hydrolysis of the acyl chloride product, as acyl chlorides react vigorously with water.

The conversion of carboxylic acids to acyl chlorides using oxalyl chloride is commonly catalyzed by a small, catalytic amount of N,N-dimethylformamide (DMF). The mechanism involves the formation of an active chlorinating agent from oxalyl chloride and DMF, which then reacts with the carboxylic acid.

A key benefit of using oxalyl chloride is the nature of its by-products: carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl). These are all volatile gases, which simplifies the workup procedure significantly, as they readily escape the reaction mixture. Typical reaction conditions involve stirring the carboxylic acid with oxalyl chloride and a catalytic amount of DMF in an aprotic solvent like dichloromethane (DCM) at room temperature. An excess of oxalyl chloride (e.g., 1.2 equivalents) is often used to ensure complete conversion, with excess reagent and solvent removed in vacuo thermofisher.com.

Application of Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride (PCl₅) is a solid chlorinating agent used to convert carboxylic acids into acyl chlorides epa.govfishersci.ca. The reaction involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom wikipedia.orgfishersci.com.

The reaction of a carboxylic acid with PCl₅ produces the acyl chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) gas epa.govfishersci.cawikipedia.orgfishersci.com. The formation of the highly stable phosphorus-oxygen double bond (P=O) in phosphorus oxychloride acts as a strong driving force for the reaction, pushing the equilibrium towards the formation of the acyl chloride wikipedia.orgfishersci.com.

For example, this compound has been synthesized by adding excess phosphorus pentachloride to 6-heptenoic acid. The phosphorus oxychloride by-product was then removed using a rotating evaporator, and the this compound was purified by distillation, yielding 51% of the product. After the reaction, the acyl chloride can be separated from the liquid phosphorus oxychloride by fractional distillation epa.govfishersci.ca. The reaction is typically carried out under cold conditions, producing steamy acidic fumes of hydrogen chloride epa.govfishersci.ca.

Use of Phosphorus Trichloride (B1173362) (PCl₃)

Phosphorus trichloride (PCl₃) is another reagent employed for the synthesis of acyl chlorides from carboxylic acids epa.govfishersci.canih.gov. Unlike PCl₅, which is a solid, PCl₃ is a liquid at room temperature epa.govfishersci.ca.

When a carboxylic acid reacts with PCl₃, the products formed are the acyl chloride and phosphoric(III) acid (H₃PO₃) epa.govfishersci.ca. A notable difference from the thionyl chloride and phosphorus pentachloride methods is that the reaction with PCl₃ does not produce gaseous hydrogen chloride epa.govfishersci.ca. This can make the reaction less vigorous, but the purification still requires separation of the acyl chloride from the phosphoric(III) acid by-product, typically through fractional distillation epa.govfishersci.ca. PCl₃ is generally considered less reactive than PCl₅ and SOCl₂ for this transformation nih.gov.

Reactivity and Fundamental Reaction Mechanisms of 6 Heptenoyl Chloride

Nucleophilic Acyl Substitution Pathways

Acyl chlorides, including 6-heptenoyl chloride, are particularly susceptible to nucleophilic acyl substitution. This type of reaction involves the replacement of the chlorine atom by a nucleophile. epa.govnih.govwikipedia.org

General Mechanism: Nucleophilic Addition-Elimination

The mechanism for nucleophilic acyl substitution of acyl chlorides proceeds through a two-stage process: an initial addition of the nucleophile to the carbonyl carbon, followed by the elimination of the leaving group. This is commonly referred to as the nucleophilic addition-elimination mechanism. epa.govnih.govsigmaaldrich.comwikipedia.orgwikipedia.org

Initial Nucleophilic Attack on the Carbonyl Carbon

The carbonyl carbon in this compound possesses a significant partial positive charge (δ+) due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. nih.govsigmaaldrich.comwikipedia.org This electrophilic center is highly attractive to nucleophiles, which are electron-rich species. The reaction initiates with the lone pair of electrons from the nucleophile attacking the carbonyl carbon. fishersci.caepa.govuni.lusigmaaldrich.comwikipedia.org

Formation of a Tetrahedral Intermediate

Upon nucleophilic attack, the pi bond of the carbonyl group breaks, and the electrons are pushed onto the oxygen atom, resulting in the formation of a negatively charged oxygen. This leads to a transient, unstable tetrahedral intermediate where the carbonyl carbon is now bonded to four groups. fishersci.caepa.govuni.lusigmaaldrich.comwikipedia.orgwikipedia.org

Chloride Ion as a Leaving Group

Following the formation of the tetrahedral intermediate, the carbon-oxygen double bond reforms. To accommodate this, the chloride ion, which is an excellent leaving group due to the stability of the chloride anion, is expelled from the molecule. fishersci.caepa.govuni.lusigmaaldrich.comwikipedia.org This elimination step completes the substitution, with the nucleophile remaining attached to the carbonyl carbon. wikipedia.org

Reactions with Oxygen-Centered Nucleophiles

This compound readily reacts with oxygen-centered nucleophiles, such as water (hydrolysis) and alcohols (esterification). uni.lunih.gov

Esterification with Alcohols

The reaction of this compound with alcohols is a common method for synthesizing esters. This process, known as esterification or alcoholysis, follows the general nucleophilic acyl substitution mechanism. nih.govsigmaaldrich.comwikipedia.orgwikipedia.org The alcohol acts as the nucleophile, with its oxygen atom attacking the carbonyl carbon of this compound. wikipedia.org

The mechanism involves:

Nucleophilic attack by the alcohol on the carbonyl carbon of this compound. wikipedia.org

Formation of a tetrahedral intermediate.

Reformation of the carbonyl double bond and expulsion of the chloride ion as a leaving group.

Deprotonation of the positively charged oxygen atom (from the alcohol) to yield the ester product.

Hydrogen chloride (HCl) is formed as a byproduct of this reaction. To prevent side reactions and drive the equilibrium towards product formation, a base such as pyridine (B92270) or triethylamine (B128534) is often added to neutralize the HCl. uni.lunih.gov

Mechanistic Studies of Ester Formation

The formation of esters from this compound proceeds through a nucleophilic acyl substitution reaction, commonly referred to as alcoholysis when an alcohol acts as the nucleophile. wikipedia.orgepa.gov This reaction is a highly effective method for synthesizing esters in laboratory settings. wikipedia.orgepa.gov

The mechanism involves the nucleophilic attack of an alcohol's oxygen atom on the carbonyl carbon of this compound. wikipedia.org This attack leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is expelled as a leaving group, and a proton transfer occurs, resulting in the formation of the ester and hydrogen chloride (HCl). wikipedia.org The reaction is typically carried out in the presence of a base, such as pyridine or sodium hydroxide (B78521) (NaOH), to neutralize the HCl byproduct and prevent side reactions. wikipedia.org Steric hindrance from the alcohol can influence the reaction rate. wikipedia.org

Hydrolysis in Aqueous Media

This compound undergoes vigorous hydrolysis in aqueous media, reacting readily with water to produce 6-heptenoic acid (the corresponding carboxylic acid) and hydrogen chloride gas. sigmaaldrich.comfishersci.cafishersci.cawikipedia.orgepa.gov This reaction is highly exothermic and can be accompanied by the emission of steamy, acidic fumes. fishersci.ca

The hydrolysis mechanism is a nucleophilic acyl substitution. wikipedia.org It initiates with the nucleophilic attack of a water molecule on the partially positive carbonyl carbon of this compound. This forms a tetrahedral intermediate. wikipedia.org The intermediate then collapses, expelling a chloride ion and undergoing a proton transfer to yield the carboxylic acid and HCl. wikipedia.org

Kinetics and Factors Influencing Reaction Vigour

The hydrolysis of acyl chlorides, including this compound, is generally a fast and exothermic reaction. fishersci.ca The kinetics are complex but typically follow second-order kinetics, being first-order with respect to both the acyl chloride and water. However, the reaction can exhibit autocatalysis due to the formation of hydrogen chloride, which can further influence the reaction rate.

Several factors influence the rate and vigour of this hydrolysis:

Concentration of Reactants: Higher concentrations generally lead to faster reaction rates.

Temperature: Increased temperature typically accelerates the reaction.

Solvent: The choice of solvent significantly affects the reaction rate and selectivity.

Catalysts: The presence of acidic or basic catalysts can influence the mechanism and rate. While the reaction proceeds without a catalyst, bases can be added to neutralize the HCl formed, preventing side reactions and potentially altering the mechanism (e.g., strong bases might lead to an elimination-addition mechanism involving ketenes). wikipedia.org

The inherent reactivity of acyl chlorides, stemming from the highly polarized carbonyl carbon, makes them readily hydrolyzable even by weak nucleophiles like water. nih.govfishersci.ca

Regeneration of the Corresponding Carboxylic Acid

A direct outcome of the hydrolysis of this compound in aqueous media is the regeneration of its corresponding carboxylic acid, 6-heptenoic acid. sigmaaldrich.comfishersci.cafishersci.cawikipedia.orgepa.gov This conversion is a fundamental chemical transformation, effectively reversing the process by which acyl chlorides are typically synthesized from carboxylic acids. wikipedia.orgepa.gov

Reactions with Nitrogen-Centered Nucleophiles

This compound readily reacts with nitrogen-centered nucleophiles, such as ammonia (B1221849) and amines. These reactions are also examples of nucleophilic acyl substitution, proceeding through an addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the nucleophile is attracted to the electrophilic carbonyl carbon of the acyl chloride.

Amidation with Primary and Secondary Amines

Amidation reactions, involving the reaction of this compound with primary or secondary amines, are highly vigorous and result in the formation of amides. epa.gov This process is a key method for synthesizing various amide compounds. epa.gov

The reaction occurs in two stages. Initially, the amine attacks the carbonyl carbon of this compound, leading to the formation of an intermediate and the release of hydrogen chloride. However, since amines are basic, the HCl byproduct immediately reacts with a second molecule of the amine to form an ammonium (B1175870) salt. Therefore, two moles of amine are typically required for the complete reaction: one mole to act as the nucleophile and another mole to neutralize the liberated HCl.

Formation of N-Substituted Amides

When primary amines react with this compound, the product formed is an N-substituted amide. sigmaaldrich.com For instance, if a primary amine (R'NH₂) reacts with this compound (RCOCl), the product would be RCONHR'. Similarly, secondary amines (R'₂NH) react to form N,N-disubstituted amides (RCONR'₂). The "N-" prefix in the naming indicates that the substituent group is attached to the nitrogen atom of the amide functional group. The reaction with primary amines is vigorous, producing the N-substituted amide and an organic ammonium salt as a white solid.

Table 1: Reactivity Comparison of Acyl Chlorides with Nucleophiles

NucleophileProduct ClassReaction VigourByproduct
WaterCarboxylic AcidVigorous, Exothermic sigmaaldrich.comfishersci.caHCl gas sigmaaldrich.comwikipedia.org
AlcoholsEstersVigorousHCl gas wikipedia.org
AmmoniaAmidesVigorousAmmonium chloride sigmaaldrich.com
Primary AminesN-Substituted AmidesVigorousOrganic ammonium salt
Secondary AminesN,N-Disubstituted AmidesVigorousOrganic ammonium salt

Applications in Complex Organic Synthesis and Target Molecule Construction

As a Key Acylating Reagent in Biomolecule Derivatization

Acyl chlorides, including 6-heptenoyl chloride, are widely employed as acylating reagents due to their high reactivity towards nucleophilic functional groups such as hydroxyl and amine moieties, forming stable ester and amide bonds, respectively. This derivatization is crucial for modifying biomolecules, often enhancing their properties for analytical or synthetic purposes.

This compound has been utilized in the synthesis of conformationally constrained analogs of paclitaxel (B517696), a complex natural product with significant anticancer properties. In such syntheses, this compound (represented as 9d or 9e in some studies) was employed in an acylation step under specific conditions, such as with lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (B95107) (THF) at 0 °C. This reaction successfully introduced the heptenoyl moiety onto the paclitaxel scaffold, yielding the desired acylated product. For instance, yields of 50% nih.gov and 40% google.com have been reported for the acylation step involving this compound in the synthesis of these paclitaxel analogs. These modified paclitaxel analogs were investigated for their cytotoxicity against ovarian cancer cell lines (e.g., A2780) and their ability to promote tubulin polymerization, demonstrating biological activity, albeit generally less potent than paclitaxel itself nih.govgoogle.com. The general principle of acyl chlorides reacting with hydroxyl groups to form hydrolysis-resistant esters is also leveraged in metabolomics for enhancing proton affinity and hydrophobicity, thereby improving detection sensitivity in mass spectrometry nih.govrsc.org.

Table 1: Reported Yields for Acylation with this compound in Paclitaxel Analog Synthesis

ReactantAcylating AgentConditionsYield (%)Reference
Paclitaxel Scaffold (C-4 hydroxyl)This compoundLHMDS, THF, 0 °C50 nih.gov
Paclitaxel Scaffold (C-4 hydroxyl)This compoundLHMDS, THF, 0 °C40 google.com

Acyl chlorides are effective reagents for the acylation of amine functions, leading to the formation of stable amide bonds nih.gov. While direct examples of this compound specifically in β-lactam chemistry are less documented in the provided sources, the broader applicability of acyl chlorides in derivatizing amine functions in heterocyclic systems is well-established. For instance, carbamoyl (B1232498) chlorides, which share structural similarities with acyl chlorides, have been successfully employed in intramolecular cyclization reactions to generate cyclic products, including β-lactams nih.gov. Furthermore, the heptenoyl moiety, derived from 6-heptenoic acid (the carboxylic acid precursor to this compound), has been incorporated into docetaxel (B913) (a paclitaxel analog) via acylation of its C-3' amine. This reaction, performed in the presence of EDCI and DMAP, led to the formation of macrocyclic taxoids, highlighting the relevance of such acylations in complex biomolecule derivatization involving amine groups acs.org. The derivatization of amine groups with acyl chlorides is also a common strategy in analytical chemistry, particularly in mass spectrometry, to increase analyte proton affinity and hydrophobicity, thereby improving detection limits nih.govrsc.orgnih.gov.

Participation in Cyclization Reactions for Ring System Formation

The presence of both an acyl chloride group and an alkene within the same molecule makes this compound an ideal precursor for intramolecular cyclization reactions, leading to the formation of various cyclic systems.

This compound readily participates in Lewis acid-catalyzed intramolecular cyclization reactions to form cyclic ketones. A notable application involves its cyclization to β-chlorocycloheptanone, which can subsequently be reduced to cycloheptanone (B156872) acs.orglookchem.com. Aluminum trichloride (B1173362) (AlCl3) is a commonly employed Lewis acid catalyst for this transformation lookchem.com. Experimental findings indicate that the AlCl3-catalyzed cyclization of this compound, followed by reduction with triphenyltin (B1233371) hydride, can yield cycloheptanone with a reported yield of 53 ± 4% based on gas-liquid partition chromatography (GLPC) analysis lookchem.com. This type of reaction is a variant of the Friedel-Crafts acylation, which is known to be effective for forming 5-, 6-, and 7-membered rings through intramolecular pathways masterorganicchemistry.com.

Table 2: Yield of Cycloheptanone from this compound via Lewis Acid-Catalyzed Cyclization

Starting MaterialCatalystIntermediate ProductReduction ReagentFinal ProductYield (%)Reference
This compoundAluminum trichlorideβ-ChlorocycloheptanoneTriphenyltin hydrideCycloheptanone53 ± 4 lookchem.com

The mechanism of Lewis acid-catalyzed intramolecular cyclization of acyl chlorides, such as this compound, typically proceeds via the generation of an acylium ion. The Lewis acid (e.g., AlCl3) coordinates with the chlorine atom of the acyl chloride, facilitating the heterolytic cleavage of the carbon-chlorine bond and the formation of a highly electrophilic, resonance-stabilized acylium ion (R-C≡O+) nptel.ac.inwikipedia.orgmasterorganicchemistry.comsigmaaldrich.com. In the case of this compound, this acylium ion then undergoes intramolecular electrophilic attack on the alkene moiety within the same molecule. This attack leads to the formation of a carbocation, which subsequently reacts with a nucleophile (e.g., a chloride ion from the Lewis acid complex) to form the cyclic product, such as β-chlorocycloheptanone lookchem.com. Intramolecular reactions are generally favored over their intermolecular counterparts, particularly for the formation of 5- and 6-membered rings, due to a reduced entropic cost in reaching the transition state and minimal ring strain wikipedia.org.

Beyond ionic mechanisms, this compound can also serve as a precursor for intramolecular acyl radical cyclizations. These reactions involve the generation of a 6-heptenoyl radical, which then undergoes intramolecular addition to the alkene, forming a new cyclic radical that can be further trapped or transformed researchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.net. The efficiency and specific mode of cyclization (e.g., 5-exo-trig or 6-endo-trig) in 6-heptenoyl radicals are significantly influenced by the presence and position of various substituents, such as ether, silyl (B83357) ether, and cyclic ketal groups, at positions 3 and 5 of the radical chain researchgate.netresearchgate.netresearchgate.netresearchgate.net. These studies are often undertaken with the aim of synthesizing complex natural products, including derivatives of 1α,25-dihydroxyvitamin D3 researchgate.netresearchgate.netresearchgate.net. Radical cyclization reactions typically involve three fundamental steps: the selective generation of the initial radical, the intramolecular cyclization step, and the subsequent conversion of the cyclized radical into the desired product wikipedia.org. While 5-exo cyclizations are generally kinetically preferred for analogous hexenyl radicals, 6-heptenyl radicals can also undergo selective cyclization, although the reaction rate might be slower, potentially leading to competitive side reactions wikipedia.org. Research has also provided evidence for the reversibility of 6-heptenoyl radical cyclizations under certain conditions researchgate.net.

Polymer Chemistry and Materials Science Research Involving 6 Heptenoyl Chloride

Monomer in the Synthesis of Functional Polymers

The incorporation of 6-Heptenoyl chloride into polymer structures allows for the synthesis of functional polymers with tailored properties. The presence of the terminal double bond offers a handle for subsequent reactions, enabling the creation of materials with diverse applications. google.comfrontiersin.org

While this compound is a mono-acyl chloride beilstein-journals.org, meaning it possesses only one acyl chloride functional group, it is not typically employed as a direct co-monomer with dichloroacyl chlorides in linear condensation polymerization to form the primary polymer backbone. Dichloroacyl chlorides, such as sebacoyl chloride, are bifunctional monomers that react with other bifunctional monomers (e.g., diamines) to form linear step-growth polymers like Nylon 6-10 through condensation reactions, releasing small molecules like HCl. lcms.czscribd.com

In such systems, a mono-acyl chloride like this compound would primarily function as a chain-end functionalizing agent or a monomer for introducing pendant unsaturated groups onto pre-existing polymer chains or during a co-polymerization where it acts as a side-chain precursor. Its acyl chloride group can react with hydroxyl or amine end-groups of growing polymer chains, thereby capping the chain and introducing a terminal alkene functionality for subsequent modification. google.com

This compound is utilized to integrate aliphatic unsaturated end or side groups onto polymers. google.com This integration is crucial for tailoring the properties of the resulting polymeric materials, as the introduced alkene groups can serve as reactive sites for further chemical modifications. For instance, the pendant alkene can undergo reactions such as ring-closing metathesis, allowing for the formation of cyclic structures within the polymer or for cross-linking. wikipedia.orgresearchgate.net

A notable example involves the use of a derivative, ethyl hept-6-enoylalaninate, as a "grafter" in the chemo-enzymatic synthesis for peptide functionalization of polylactide chains. nationalmaglab.org This demonstrates how the heptenoyl moiety can be integrated into a polymer backbone, providing a site for attaching biologically active molecules like oligopeptides. Such modifications are vital for developing biomaterials with specific interactions with biological systems, for example, in tissue engineering scaffolds. nationalmaglab.org

This approach allows for precise control over the polymer's chemical composition and its distribution within the framework, leading to hybrid materials with enhanced functionality and rigidity. frontiersin.org

Functionalization of Polymeric Materials

The acyl chloride group of this compound is highly reactive towards nucleophiles, making it suitable for the post-polymerization functionalization of existing polymeric materials. byjus.com By reacting with hydroxyl, amine, or other nucleophilic groups present on a polymer, this compound can covalently attach an unsaturated heptenoyl moiety. gatech.edu

The introduced alkene functionality then acts as a versatile handle for subsequent "click" chemistry reactions, such as thiol-ene or azide-alkyne cycloaddition (after conversion of the alkene to an azide (B81097) or alkyne). nih.govnih.govsigmaaldrich.com These reactions are highly efficient and selective, allowing for the grafting of a wide range of functional molecules onto the polymer surface or backbone. This strategy is widely used to impart new properties to polymers, including improved biocompatibility, drug delivery capabilities, or specific recognition sites. nih.govresearchgate.netmdpi.comksu.edu.sanih.gov

For example, the functionalization of aliphatic polyesters with oligopeptides using a heptenoyl derivative showcases the ability to create materials with tailored biological cues. nationalmaglab.org This "grafting-to" strategy allows for better control over the molecular weight and number of repeating units of the grafted peptides, leading to well-defined functionalized polymers. nationalmaglab.org

Development of Supramolecular and Interlocked Structures via Acyl Chloride Reactions

Acyl chloride reactions, including those involving this compound, play a role in the synthesis of complex supramolecular and mechanically interlocked molecular architectures (MIMs) such as rotaxanes and catenanes. diva-portal.orgrsc.orgrsc.org The formation of stable amide bonds from acyl chlorides and amines is a fundamental reaction often employed in the construction of these intricate structures. gatech.edudiva-portal.org

In the context of rotaxane synthesis, acyl chlorides can be used to form amide linkages that are part of the thread or macrocycle components. While the direct use of this compound in published rotaxane syntheses is less commonly detailed compared to simpler acyl chlorides, its structure suggests potential applications. The alkene group could be leveraged for ring-closing metathesis reactions to form cyclic components, or for further functionalization to create recognition sites essential for templated assembly. researchgate.net

Research has shown that 6-heptenoyl groups can be incorporated into compounds that are then used in supramolecular chemistry and tandem metathesis reactions, indicating their utility in building blocks for such complex architectures. researchgate.net The ability of acyl chlorides to form robust covalent bonds, combined with the versatility of the alkene for non-covalent interactions or further covalent modifications, positions this compound as a potential component in the rational design and synthesis of advanced supramolecular systems. nih.gov

Theoretical Investigations and Computational Chemistry Studies

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in mapping out the intricate details of chemical reactions. By simulating reaction pathways, researchers can identify key intermediates, transition states, and the energetic barriers that govern the transformation of reactants into products. This is particularly valuable for multifunctional molecules like 6-heptenoyl chloride, which can potentially undergo a variety of reactions, including intramolecular cyclizations.

A primary goal of computational reaction modeling is the detailed elucidation of reaction pathways. This involves identifying the sequence of elementary steps that connect reactants and products. A critical component of this process is locating the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics.

For example, theoretical studies on the intramolecular cyclization of similar reactive intermediates have successfully used ab initio and Density Functional Theory (DFT) calculations to map the entire energy profile of the reaction. In one such study on a phosphanylidenecarbene, the DFT-optimized structure of the transition state was characterized, revealing significant elongation of the specific C-H bond involved in the cyclization. nih.gov The calculations provided a precise activation energy for the cyclization process. nih.gov Vibrational frequency calculations are also crucial; a genuine transition state is confirmed by the presence of exactly one imaginary frequency, corresponding to the motion of the atoms along the reaction coordinate. nih.gov These computational techniques allow for a step-by-step visualization of bond breaking and bond formation, providing a level of mechanistic detail that is often inaccessible through experimental means alone. researchgate.net

Table 1: Example of Calculated Energetics for an Intramolecular Cyclization This table presents data from a theoretical study on a Mes-substituted phosphanylidenecarbene to illustrate the type of information obtained from computational modeling of reaction mechanisms.* nih.gov

ParameterCalculated Value (kcal/mol)Method
Activation Energy (ΔEa)12.3MP2(full)/6-31G(d)
Gibbs Free Energy of Activation (ΔG)11.6DFT

Beyond elucidating known reactions, computational chemistry is a powerful predictive tool. It can be used to forecast the outcome of novel synthetic sequences, including the reactivity of different sites within a molecule and the selectivity (chemo-, regio-, and stereo-) of a reaction. rsc.org For a molecule like this compound, this could involve predicting whether an intramolecular reaction, such as a Friedel-Crafts acylation or a radical cyclization, would be favorable over intermolecular reactions.

Mechanistic studies and DFT calculations have shown that site-selectivity and chemoselectivity are often derived from the energy differences between key intermediates or transition states. acs.org For instance, in the context of the Nazarov cyclization—a relevant reaction type for unsaturated carbonyl compounds—computational models can explain why certain substituents favor the formation of one regioisomer over another. organic-chemistry.org These models can assess how electron-donating and electron-withdrawing groups polarize the conjugated system, thereby facilitating the cyclization and enhancing regioselectivity. organic-chemistry.org By calculating the energies of all possible pathways, chemists can predict the most likely product, guiding the design of more efficient and selective syntheses. nih.gov

Conformational Analysis of this compound Derivatives

The three-dimensional shape, or conformation, of a molecule plays a critical role in its reactivity. Conformational analysis involves identifying the most stable arrangements of atoms (conformers) and the energy barriers between them. The flexible six-carbon chain of this compound can adopt numerous conformations due to rotation around its carbon-carbon single bonds.

The most stable conformations are typically those that minimize steric and electronic repulsions. For an acyclic chain, the staggered conformations, where the bonds on adjacent carbons are as far apart as possible, are lower in energy than the eclipsed conformations. unicamp.br The potential energy surface of a molecule maps these energy variations as a function of bond rotation. unicamp.br

In the case of cyclic derivatives that could be formed from this compound, such as cyclohexanone (B45756) or cyclopentanone (B42830) derivatives, conformational analysis becomes even more critical. Six-membered rings, for example, predominantly adopt a low-energy "chair" conformation, which is nearly free of angle and torsional strain. dalalinstitute.com This chair form can interconvert via a "boat" intermediate. dalalinstitute.com Computational methods can precisely calculate the relative energies of these conformers and the energy barriers for interconversion, explaining the thermodynamic and kinetic stability of different cyclic structures.

Quantum Chemical Calculations (e.g., DFT) Applied to Acyl Chloride Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone of modern chemical research. DFT offers a favorable balance between computational cost and accuracy, making it suitable for studying the electronic structure and reactivity of molecules like acyl chlorides. nrel.gov These methods are used to calculate a wide range of molecular properties, including geometries, reaction energies, and spectroscopic parameters.

The reactivity of acyl chlorides is dominated by the electronic nature of the carbonyl group. The high electronegativity of both the oxygen and chlorine atoms pulls electron density away from the carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack. libretexts.org

Quantum chemical calculations can quantify these electronic effects. By calculating properties such as partial atomic charges, electrostatic potential maps, and frontier molecular orbital (HOMO-LUMO) energies, researchers can gain a detailed understanding of a molecule's reactivity. mdpi.com For example, studies have shown that the stability and reactivity of the acyl chloride group can be modulated by introducing substituents that participate in delocalization, and these effects can be modeled computationally. rsc.org In broader studies on carboxylic acid derivatives, quantitative structure-activity relationships (QSAR) have been developed where electronic descriptors (like calculated pKa values or NMR chemical shifts) are correlated with reaction rate constants, demonstrating a clear link between electronic structure and reactivity. acs.org

Quantum chemical calculations are exceptionally well-suited for investigating the energetics and stereochemistry of cyclization reactions. For potential intramolecular reactions of this compound, DFT can be used to calculate the activation energies and reaction enthalpies for various possible ring-closing pathways. researchgate.net This allows for a direct comparison of the feasibility of forming different ring sizes (e.g., five- versus six-membered rings).

Furthermore, these calculations can predict and explain the stereochemical outcome of reactions. For electrocyclic reactions like the Nazarov cyclization, the stereochemistry is governed by the Woodward-Hoffmann rules, which dictate a conrotatory ring closure for the 4π-electron pentadienyl cation intermediate. organic-chemistry.orgwikipedia.org Computational models can be used to explore the transition states for different stereochemical pathways (e.g., endo vs. exo in Diels-Alder reactions), and the calculated energy differences can predict which diastereomer will be favored. nih.gov This predictive capability is invaluable for designing stereoselective syntheses of complex cyclic molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies in 6 Heptenoyl Chloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). Its application to 6-heptenoyl chloride and its derivatives provides detailed information on connectivity, functional groups, and stereochemistry.

¹H NMR and ¹³C NMR for Confirmation of Synthesis and Derivatives

Both ¹H NMR and ¹³C NMR spectroscopy are routinely employed to confirm the successful synthesis of this compound and its subsequent derivatives. The characteristic chemical shifts and coupling patterns observed in these spectra serve as fingerprints for structural identification. For instance, the conversion of 6-heptenoic acid to this compound results in a noticeable change in the chemical shift of the methylene (B1212753) protons (CH₂) in the α-position to the carbonyl carbon. Specifically, these protons shift downfield from approximately 2.39 ppm in 6-heptenoic acid to 2.92 ppm in this compound due to the increased electronegativity of the acyl chloride group compared to the carboxylic acid group fishersci.ca. This chemical shift difference provides clear evidence of the transformation.

Further confirmation for derivatives, such as ethyl hept-6-enoylalaninate, also relies on ¹H and ¹³C NMR. The spectra of such derivatives would exhibit distinct signals for the newly introduced functional groups (e.g., ester and amine protons/carbons) alongside the characteristic signals of the heptenoyl chain, including the terminal alkene protons (typically in the 4.9-6.0 ppm range for ¹H NMR) and the various methylene carbons along the chain nih.gov.

Table 1: Representative ¹H NMR Chemical Shift Changes (α-CH₂) upon Conversion

Compoundα-CH₂ Chemical Shift (ppm)Notes
6-Heptenoic acid2.39Triplet peak relative to carbonyl carbon fishersci.ca
This compound2.92Triplet peak relative to carbonyl carbon fishersci.ca

Two-Dimensional NMR Techniques (COSY, HSQC) for Complex Structure Assignment

For more complex structural assignments, especially in derivatized compounds of this compound, two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

COSY (COrrelation SpectroscopY) : This technique reveals correlations between protons that are J-coupled (i.e., protons on adjacent carbons). A COSY spectrum of a this compound derivative would show cross-peaks between the alkene protons and their neighboring allylic protons, as well as between adjacent methylene protons along the alkyl chain, aiding in tracing the connectivity of the entire carbon backbone fishersci.cafishersci.no.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC provides information on one-bond ¹H-¹³C correlations, allowing direct assignment of carbon signals to their directly attached protons. This is particularly useful for assigning specific methylene and methine carbons in the 6-heptenoyl chain and the alkene carbons, which can be challenging with ¹³C NMR alone due to signal overlap fishersci.cafishersci.cafishersci.nonih.gov. By correlating each proton signal to its directly bonded carbon, HSQC simplifies the assignment of both ¹H and ¹³C spectra, especially in complex aliphatic regions.

Monitoring Reaction Progress and Purity via NMR

NMR spectroscopy is highly effective for real-time monitoring of chemical reactions involving this compound and for assessing the purity of the final product. By taking aliquots at different time points during a reaction, the disappearance of starting material signals and the appearance of product signals can be tracked kingdraw.com. For instance, in the synthesis of this compound from 6-heptenoic acid and thionyl chloride (SOCl₂) or oxalyl chloride, the conversion can be monitored by observing the disappearance of the carboxylic acid proton signal (typically around 10-12 ppm) and the characteristic shift of the α-CH₂ protons nih.gov.

For purity assessment, NMR can detect and quantify impurities, including residual solvents, unreacted starting materials, or by-products fishersci.nofishersci.co.uk. The integration of ¹H NMR signals provides a quantitative measure of the relative amounts of different compounds in a mixture, allowing for the determination of product purity without extensive separation.

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which is indicative of its structure sigmaaldrich.comalfa-chemistry.comjkenterprises.com.pkwikipedia.org.

LC-MS/MS and GC-MS for Derivatized Compounds

For this compound and its derivatives, hyphenated MS techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are frequently employed for product identification and purity assessment.

GC-MS : This technique is suitable for volatile and thermally stable compounds. While this compound itself is relatively volatile, its reactive nature might necessitate derivatization for optimal GC-MS analysis. GC separates components based on their boiling points and interactions with the stationary phase, with each separated component then entering the mass spectrometer for identification sigmaaldrich.comontosight.ai. The electron ionization (EI) source commonly used in GC-MS provides characteristic fragmentation patterns that can be matched against spectral libraries for identification alfa-chemistry.comontosight.ai. For example, acyl chlorides typically show a prominent acylium ion fragment ([RCO]⁺) due to the facile cleavage of the C-Cl bond sigmaaldrich.comchemicalbook.com. The presence of an alkene group would lead to additional fragmentation pathways, such as allylic cleavage and McLafferty rearrangements if applicable.

LC-MS/MS : This technique is preferred for less volatile, more polar, or thermally labile compounds, often used for derivatized forms of this compound. LC separates compounds based on polarity, and the eluting compounds are then ionized and analyzed by MS sigmaaldrich.comontosight.ai. LC-MS/MS (tandem MS) provides enhanced selectivity and sensitivity by performing multiple stages of mass analysis (MS/MS). This allows for the fragmentation of a selected parent ion into product ions, yielding more detailed structural information and aiding in the identification of specific derivatives or impurities in complex mixtures nih.govuni.luuni.lu. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used in LC-MS, producing molecular ion adducts (e.g., [M+H]⁺) with minimal fragmentation, which is beneficial for molecular weight confirmation alfa-chemistry.com. Subsequent fragmentation in MS/MS then provides structural insights.

Both GC-MS and LC-MS/MS are crucial for assessing the purity of synthesized this compound and its derivatives by identifying and quantifying trace impurities that might not be detectable by other methods.

X-ray Diffraction for Solid-State Conformation

X-ray diffraction (XRD), particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional atomic and molecular structure of crystalline compounds sigmaaldrich.com. This technique provides accurate bond lengths, bond angles, and solid-state conformations.

While this compound itself is a liquid at room temperature and thus not amenable to single-crystal X-ray diffraction sigmaaldrich.comsigmaaldrich.com, this technique is highly relevant for characterizing its solid derivatives. If a crystalline derivative of this compound can be synthesized, X-ray diffraction would provide an unambiguous determination of its molecular geometry, including the conformation of the alkyl chain and the precise arrangement of atoms around the acyl chloride or derivatized carbonyl group fishersci.nochemicalbook.comepa.govwikipedia.org. This information is critical for understanding intermolecular interactions, packing arrangements in the solid state, and can offer insights into reactivity or biological activity if applicable.

Derivatization Strategies for Analytical and Synthetic Enhancement

Acylation as a Derivatization Approach for Analytical Chromatography

Acylation is a widely used derivatization method that involves introducing an acyl group (R-CO-) into a molecule nih.govnih.govmdpi.com. This reaction typically occurs with compounds containing active hydrogens, such as alcohols (-OH), amines (-NH2), and thiols (-SH), converting them into amides, esters, or thioesters, respectively nih.govmdpi.comnih.gov. Acyl chlorides, along with acid anhydrides and reactive acyl derivatives, are common reagents employed for acylation nih.govnih.govsigmaaldrich.com.

6-Heptenoyl chloride (C7H11ClO), with its acyl chloride moiety, is a highly reactive compound wikipedia.org. Similar to other acyl chlorides, it is sensitive to moisture and reacts vigorously with water, releasing hydrogen chloride gas norman-network.com. Its structure, featuring a terminal alkene, provides an additional functional handle that could be exploited in specific synthetic or analytical contexts beyond simple acylation. As an acyl chloride, this compound would be expected to react with nucleophilic functional groups, thereby modifying the polarity and volatility of the analyte. This modification is particularly beneficial for compounds that are highly polar or non-volatile, making them suitable for chromatographic analysis nih.govnih.gov.

Enhancing Detection Sensitivity and Separation in LC-MS/MS and GC-MS

Derivatization, especially acylation, significantly enhances detection sensitivity and separation efficiency in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) nih.govnih.govnih.gov.

In GC-MS , compounds that exhibit low volatility, poor thermal stability, or active groups prone to adsorption are often derivatized nih.govnih.gov. Acylation produces derivatives that are generally more volatile, less polar, and less prone to adsorption than the original compounds, leading to improved chromatographic behavior nih.govmdpi.comnih.gov. For instance, amino acids, which are highly polar and non-volatile, require derivatization to replace active hydrogens with nonpolar moieties for GC analysis. Acylated derivatives are generally more stable than silylated counterparts, another common derivatization type nih.gov. The introduction of certain elements or groups through derivatization can also enhance detector response or generate mass spectra helpful for structural elucidation mdpi.com. For example, derivatization with fluorinated acyl groups can lead to enhanced detectability at the electron capture detector (ECD) for GC and increased structural information from mass spectrometric detection nih.govmdpi.com. While this compound itself is not fluorinated, the principle of modifying polarity and volatility through acylation remains relevant.

In LC-MS/MS , chemical derivatization is frequently used to enhance MS/MS detectability by improving separation and ionization efficiency. Derivatization can introduce chargeable moieties, shift the masses of analytes to higher m/z values, and provide more specific fragmentation patterns under MS/MS conditions, which can reduce isobaric noise from interferences. For compounds with low ionization efficiencies, derivatization can introduce a chargeable moiety to enhance the signal. For example, acetylation has been shown to improve the detection sensitivity of sterols in thermospray ionization and enhance electrospray ionization (ESI). Acetylated peptides can provide improved fragmentation patterns, leading to better sequence information in proteomics.

Development of Internal Standards using Isotope Labeling

The development of internal standards using isotope labeling is critical for accurate quantitative analysis in mass spectrometry, particularly in complex matrices. Stable isotope-labeled (SIL) internal standards are nearly identical to the analyte but differ in mass-to-charge ratio (m/z), allowing them to closely mimic the analyte's behavior, including ionization efficiency, and correct for variability introduced during sample preparation, extraction, and ionization.

Isotope-coded derivatization (ICD) is a cost-effective and simpler alternative to spiking individual isotopically labeled standards, especially for profiling numerous analytes simultaneously. In ICD, the standard or control sample is labeled with a heavy isotope-coded moiety of the derivatizing reagent, while the sample is labeled with the light form of the reagent. Both are then mixed and analyzed by GC-MS or LC-MS, enabling absolute quantification and identification.

An isotopically labeled version of this compound could potentially be synthesized (e.g., with deuterium (B1214612) or carbon-13 isotopes in the heptenoyl chain or the carbonyl carbon). Such a labeled reagent could then be used in an ICD strategy to derivatize target analytes, allowing for precise quantification by LC-MS/MS or GC-MS. This approach would leverage the inherent advantages of stable isotope dilution mass spectrometry, providing a robust method for quantitative analysis by correcting for matrix effects and variations in ionization efficiency.

Strategies for Improving Ionization Efficiency in Mass Spectrometry

Improving ionization efficiency is a primary goal of derivatization in mass spectrometry, especially for compounds that are non-ionizable or poorly ionizable in their native form. Derivatization can alter the chemical and physical characteristics of the sample to achieve better ionization.

Several strategies are employed:

Introducing Chargeable Moieties: Derivatizing agents can introduce functional groups that are readily ionizable under the chosen MS conditions (e.g., basic groups for positive ion mode ESI or acidic groups for negative ion mode). For example, dansyl chloride introduces a dimethylamino group, enhancing ionization.

Increasing Hydrophobicity: While some derivatizations aim to reduce polarity for GC, increasing hydrophobicity can also enhance ESI response in LC-MS/MS, as hydrophobic compounds prefer the droplet-air interface, leading to more efficient gas-phase ion formation. Acetylation, for instance, increases the hydrophobicity of analytes, which can improve ionization efficiency. However, it's also noted that acetylation can sometimes lead to signal suppression due to charge neutralization, whereas dimethylation might increase hydrophobicity while maintaining a positive charge, leading to higher ionization efficiency.

Improving Fragmentation Patterns: Derivatization can also be designed to control fragmentation, leading to more informative and abundant product ions in tandem mass spectrometry (MS/MS), which is crucial for sensitive detection and structural elucidation.

Acylation, using reagents like this compound, can contribute to these improvements by modifying the polarity and introducing specific structural features that influence ionization behavior and fragmentation pathways.

Selection of Derivatizing Agents and Optimization of Reaction Conditions for Quantitative Analysis

The selection of an appropriate derivatizing agent and the optimization of reaction conditions are critical for achieving accurate and reproducible quantitative analysis nih.gov.

Selection of Derivatizing Agents: A good derivatizing reagent should meet several criteria:

High Reaction Completeness: The derivatization reaction should be 95-100% complete to ensure accurate quantification and minimize variability nih.gov.

No Rearrangements or Structural Alterations: The reaction should not cause any unwanted rearrangements or structural changes in the analyte nih.gov.

No Sample Loss: The derivatization procedure should not lead to significant loss of the sample nih.gov.

Stable Derivatives: The resulting derivative must be stable over time and not interact negatively with the chromatographic column or detection system nih.gov.

Improved Analytical Properties: The chosen reagent should effectively enhance the desired analytical properties, such as volatility, thermal stability, chromatographic separation, and detector response nih.gov.

Specificity: For complex samples, a derivatizing agent that reacts specifically with the target functional group is often preferred to minimize interferences.

Optimization of Reaction Conditions: Optimizing reaction conditions is essential to ensure high yield, reproducibility, and minimal side reactions for quantitative analysis. Key parameters to optimize include:

Temperature: Reaction temperature can significantly impact reaction kinetics and completeness. For example, some derivatizations may require elevated temperatures for a complete reaction, while others can proceed efficiently at room temperature.

Reaction Time: Sufficient reaction time is necessary for complete derivatization, but excessively long times can lead to degradation or side reactions.

Reagent Concentration/Molar Ratio: The concentration of the derivatizing agent relative to the analyte is crucial for driving the reaction to completion.

Solvent: The choice of solvent can greatly influence reaction efficiency and selectivity mdpi.com. For acylations, solvents capable of accepting acidic byproducts (e.g., pyridine (B92270), tetrahydrofuran) are often used, and anhydrous conditions are typically required due to the reactivity of acyl chlorides with water mdpi.com.

pH: For reactions involving ionizable analytes, controlling the pH can be critical for optimal derivatization and subsequent chromatographic separation.

By carefully selecting derivatizing agents like this compound and meticulously optimizing the reaction parameters, analytical methods can be developed to achieve high sensitivity, selectivity, and accuracy for the quantitative analysis of various compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-heptenoyl chloride, and how can reaction efficiency be optimized?

  • Methodology : Synthesis typically involves chlorination of 6-heptenoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Optimize reaction conditions (e.g., temperature, stoichiometry, solvent choice) by monitoring yield via gas chromatography (GC) or nuclear magnetic resonance (NMR) . For reproducibility, document reagent purity, reaction time, and purification steps (e.g., distillation under reduced pressure) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodology : Use a combination of spectroscopic techniques:

  • FT-IR : Confirm the presence of the carbonyl (C=O, ~1800 cm⁻¹) and acyl chloride (C-Cl, ~600 cm⁻¹) groups.
  • ¹H/¹³C NMR : Identify olefinic protons (δ 5–6 ppm) and the carbonyl carbon (δ ~170 ppm).
  • GC-MS : Assess purity and detect byproducts . Include retention indices and fragmentation patterns for cross-validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Due to its reactivity and potential toxicity:

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
  • Store in anhydrous conditions to prevent hydrolysis.
  • Refer to toxicological databases for exposure limits and emergency procedures, analogous to methylene chloride handling .

Advanced Research Questions

Q. How does the cyclization of this compound under solvolytic conditions favor seven-membered ring formation, and what factors influence regioselectivity?

  • Methodology : The reaction likely proceeds via a cationic intermediate. Investigate:

  • Solvent effects : Polar aprotic solvents stabilize carbocation intermediates, promoting cyclization.
  • Temperature control : Lower temperatures favor kinetically controlled products (e.g., smaller rings), while higher temperatures may favor thermodynamically stable seven-membered rings .
  • Computational modeling : Use density functional theory (DFT) to map energy barriers for competing pathways .

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles for this compound derivatives?

  • Methodology :

  • Replicate studies : Ensure identical conditions (e.g., reagent batches, humidity levels).
  • Error analysis : Quantify uncertainties in instrumentation (e.g., NMR integration errors) and statistical significance of yield variations .
  • Cross-lab validation : Collaborate to test reproducibility under controlled parameters .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reaction systems?

  • Methodology :

  • Molecular dynamics (MD) simulations : Model solvent interactions and transition states.
  • Machine learning (ML) : Train algorithms on existing kinetic data to predict reaction outcomes.
  • Validate predictions with experimental data (e.g., Hammett plots for substituent effects) .

Q. How can advanced spectroscopic techniques elucidate the mechanism of this compound in catalytic processes?

  • Methodology :

  • In-situ NMR/IR : Monitor reaction intermediates in real time.
  • X-ray crystallography : Characterize stable intermediates or catalysts.
  • Isotopic labeling : Use deuterated or ¹³C-labeled reagents to trace reaction pathways .

Data Management & Reporting Standards

Q. What are the best practices for documenting and sharing data on this compound to ensure reproducibility?

  • Methodology :

  • Structured reporting : Follow IMRAD (Introduction, Methods, Results, Discussion) format with detailed supplementary materials (e.g., raw NMR spectra, chromatograms) .
  • Public repositories : Deposit datasets in platforms like Zenodo or ChemRxiv with persistent identifiers (DOIs).
  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .

Q. How should researchers address gaps in toxicological or environmental impact data for this compound?

  • Methodology :

  • Read-across studies : Infer properties from structurally similar compounds (e.g., benzoyl chloride ).
  • Ecotoxicology assays : Conduct in vitro tests (e.g., Daphnia magna toxicity) and model bioaccumulation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.